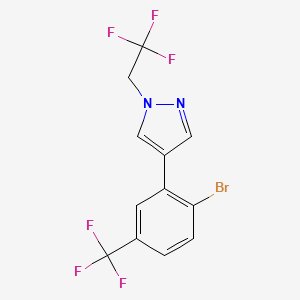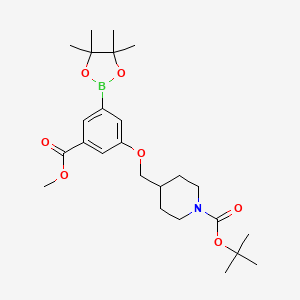
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a tert-butyl ester, a piperidine ring, and a boronate ester group
Preparation Methods
The synthesis of tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One reported method starts with piperidin-4-ylmethanol, which undergoes acylation, sulfonation, and substitution reactions to yield the final product . The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the boronate ester group allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols under appropriate conditions.
Substitution: The piperidine ring and phenoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Scientific Research Applications
tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various studies.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other boronate esters and piperidine derivatives. For example:
Phenylboronic acid: Shares the boronate ester group but lacks the piperidine ring, making it less versatile in certain applications.
Piperidine-1-carboxylate derivatives: These compounds have similar structural features but may differ in their reactivity and stability.
tert-Butyl esters: These compounds share the tert-butyl ester group but may lack the boronate ester or piperidine ring, affecting their overall properties.
Properties
Molecular Formula |
C25H38BNO7 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
tert-butyl 4-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H38BNO7/c1-23(2,3)32-22(29)27-11-9-17(10-12-27)16-31-20-14-18(21(28)30-8)13-19(15-20)26-33-24(4,5)25(6,7)34-26/h13-15,17H,9-12,16H2,1-8H3 |
InChI Key |
RCJFQHHDLCFPOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


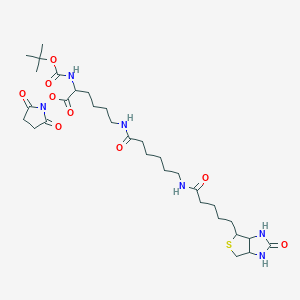
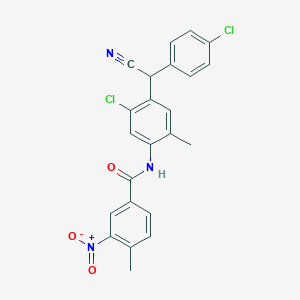
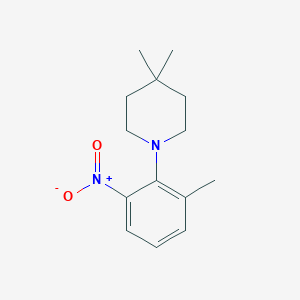
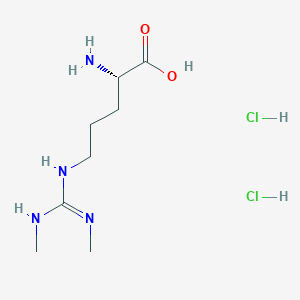
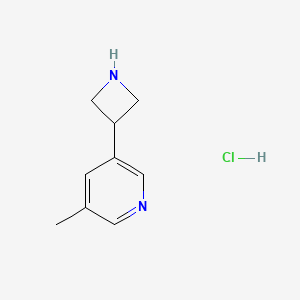
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
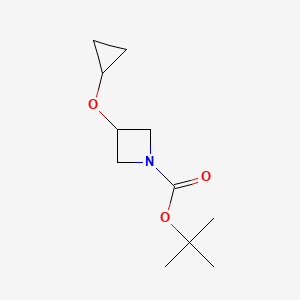
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)




